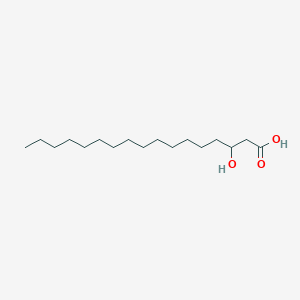

Ácido 3-hidroxiheptadecanoico

Descripción general

Descripción

El ácido 3-hidroxieptadecanoico es un ácido graso hidroxilado con la fórmula molecular C17H34O3. Es un componente de los lipopolisacáridos en varias especies de bacterias Gram-negativas. Este compuesto es notable por su presencia en varios sistemas biológicos y su papel en el metabolismo de los lípidos .

Aplicaciones Científicas De Investigación

3-Hydroxy Heptadecanoic Acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules.

Biology: Studied for its role in lipid metabolism and its presence in bacterial lipopolysaccharides.

Medicine: Investigated for its potential therapeutic effects and its role in disease markers, such as in Crohn’s disease.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes

Mecanismo De Acción

El mecanismo de acción del ácido 3-hidroxieptadecanoico implica su incorporación en estructuras lipídicas y su participación en las vías metabólicas. En los sistemas bacterianos, es un componente de los lipopolisacáridos, contribuyendo a la integridad estructural y las propiedades inmunológicas de la pared celular bacteriana. El compuesto también puede sufrir β-oxidación, un proceso metabólico que descompone los ácidos grasos para producir energía .

Compuestos similares:

- Ácido 3-hidroxioctanoico

- Ácido 3-hidroxiexadecanoico

- Ácido 3-hidroxitetradecanoico

Comparación: El ácido 3-hidroxieptadecanoico es único debido a su longitud de cadena específica y patrón de hidroxilación. En comparación con los ácidos grasos hidroxilados de cadena más corta como el ácido 3-hidroxioctanoico, tiene diferentes propiedades físicas y químicas, como el punto de fusión y la solubilidad. Su papel en los lipopolisacáridos bacterianos también lo distingue de otros ácidos grasos hidroxilados, lo que lo convierte en un compuesto de interés en la investigación microbiológica y bioquímica .

Análisis Bioquímico

Biochemical Properties

3-Hydroxyheptadecanoic acid is a hydroxylated fatty acid and is a component of lipopolysaccharides (LPS) in several species of Gram-negative bacteria It interacts with various enzymes and proteins within these bacteria

Cellular Effects

It is known that levels of 3-hydroxyheptadecanoic acid are decreased in the feces of patients with Crohn’s disease , suggesting that it may influence cell function and cellular metabolism in some way.

Metabolic Pathways

3-Hydroxyheptadecanoic acid is involved in the metabolism of lipopolysaccharides in Gram-negative bacteria

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido 3-hidroxieptadecanoico se puede sintetizar mediante la hidroxilación del ácido heptadecanoico. Este proceso generalmente implica el uso de catalizadores específicos y condiciones de reacción controladas para garantizar la adición selectiva de un grupo hidroxilo en la tercera posición de carbono.

Métodos de producción industrial: En entornos industriales, la producción de ácido 3-hidroxieptadecanoico puede involucrar enfoques biotecnológicos, como el uso de microorganismos modificados genéticamente capaces de producir el compuesto a través de procesos de fermentación. Estos métodos están diseñados para ser eficientes y escalables, lo que permite la producción a gran escala del compuesto .

Tipos de reacciones:

Oxidación: El ácido 3-hidroxieptadecanoico puede sufrir reacciones de oxidación, lo que lleva a la formación de cetonas o ácidos carboxílicos.

Reducción: El compuesto se puede reducir para formar ácido heptadecanoico.

Sustitución: Los grupos hidroxilo en el ácido 3-hidroxieptadecanoico se pueden sustituir por otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes:

Agentes oxidantes: Permanganato de potasio, trióxido de cromo.

Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio.

Reactivos de sustitución: Agentes halogenantes, agentes sulfonantes.

Productos principales:

Oxidación: Formación de ácido 3-cetoheptadecanoico.

Reducción: Formación de ácido heptadecanoico.

Sustitución: Formación de varios derivados sustituidos dependiendo de los reactivos utilizados

4. Aplicaciones en investigación científica

El ácido 3-hidroxieptadecanoico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas complejas.

Biología: Se estudia por su papel en el metabolismo de los lípidos y su presencia en los lipopolisacáridos bacterianos.

Medicina: Se investiga por sus posibles efectos terapéuticos y su papel en los marcadores de enfermedades, como en la enfermedad de Crohn.

Industria: Se utiliza en la producción de productos químicos especiales y como intermedio en varios procesos industriales

Comparación Con Compuestos Similares

- 3-Hydroxy Octanoic Acid

- 3-Hydroxy Hexadecanoic Acid

- 3-Hydroxy Tetradecanoic Acid

Comparison: 3-Hydroxy Heptadecanoic Acid is unique due to its specific chain length and hydroxylation pattern. Compared to shorter-chain hydroxylated fatty acids like 3-Hydroxy Octanoic Acid, it has different physical and chemical properties, such as melting point and solubility. Its role in bacterial lipopolysaccharides also distinguishes it from other hydroxylated fatty acids, making it a compound of interest in microbiological and biochemical research .

Propiedades

IUPAC Name |

3-hydroxyheptadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17(19)20/h16,18H,2-15H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZUXWSQLNHYIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70960607 | |

| Record name | 3-Hydroxyheptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40165-89-7 | |

| Record name | 3-Hydroxyheptadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40165-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptadecanoic acid, 3-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040165897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyheptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-hydroxyheptadecanoic acid in bacterial lipopolysaccharides?

A1: 3-Hydroxyheptadecanoic acid is a significant component of the lipid A moiety in lipopolysaccharides (LPS), which are found in the outer membrane of Gram-negative bacteria. [, , ] LPS, also known as endotoxin, plays a crucial role in bacterial structural integrity and elicits strong immune responses in mammals. The composition of fatty acids in lipid A, including 3-hydroxyheptadecanoic acid, can influence the overall potency and immunogenicity of the LPS molecule. []

Q2: How does the structure of LPS from different Bacteroides species differ in terms of 3-hydroxyheptadecanoic acid?

A2: Research indicates that while 3-hydroxyheptadecanoic acid is present in LPS across several Bacteroides species, its specific role can vary. For instance, in Bacteroides fragilis NCTC 9343, it participates in both ester and amide linkages within the LPS structure. [] This is in contrast to Bacteroides gingivalis strains, where 3-hydroxyheptadecanoic acid is primarily found in a branched form as a major component of the lipid portion. [] These structural variations can contribute to differences in the antigenic properties and the immune responses elicited by LPS from different Bacteroides species.

Q3: Are there any analytical techniques used to identify and characterize 3-hydroxyheptadecanoic acid in bacterial samples?

A3: Yes, gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed technique for identifying and quantifying fatty acids, including 3-hydroxyheptadecanoic acid, in bacterial samples. [, ] This method allows for the separation and identification of different fatty acids based on their retention times and mass-to-charge ratios.

Q4: Is there a link between the presence of 3-hydroxyheptadecanoic acid in marine bacteria and their taxonomy?

A4: Research suggests that the presence and abundance of specific fatty acids, including 3-hydroxyheptadecanoic acid, can be valuable chemotaxonomic markers for bacterial classification. [] For instance, the identification of 3-hydroxyheptadecanoic acid as a major hydroxyl fatty acid in the marine bacterium Rapidithrix thailandica contributed to its taxonomic placement within the family 'Flammeovirgaceae'. [] This highlights the relevance of analyzing fatty acid profiles, including 3-hydroxyheptadecanoic acid, for understanding bacterial diversity and evolutionary relationships.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide](/img/structure/B126668.png)

![(3aR,7R,7aR)-2,2-Diethyl-3a,6,7,7a-tetrahydro-7-[(methylsulfonyl)oxy]-1,3-benzodioxole-5-carboxylic Acid Ethyl Ester](/img/structure/B126683.png)

![3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B126685.png)